molecular formula C12H12O2 B8076741 Methyl 4-ethyl-3-ethynylbenzoate

Methyl 4-ethyl-3-ethynylbenzoate

Cat. No.: B8076741
M. Wt: 188.22 g/mol
InChI Key: LNHNFZQDRNVYRM-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-ethynylbenzoate: is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the 4-position and an ethynyl group at the 3-position, and the carboxylic acid group is esterified with methanol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Synthetic Routes and Reaction Conditions:

  • From 4-ethyl-3-ethynylbenzoic acid: The esterification reaction involves reacting 4-ethyl-3-ethynylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

  • From 4-ethyl-3-ethynylbenzaldehyde: This method involves the conversion of 4-ethyl-3-ethynylbenzaldehyde to the corresponding carboxylic acid followed by esterification with methanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in different structural isomers.

  • Substitution: The compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and fuming sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

  • Oxidation: 4-ethyl-3-ethynylbenzoic acid.

  • Reduction: 4-ethyl-3-ethylbenzoate.

  • Substitution: Nitro derivatives, bromo derivatives, and sulfonic acid derivatives.

Scientific Research Applications

Chemistry: Methyl 4-ethyl-3-ethynylbenzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, such as cancer and inflammation. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-ethyl-3-ethynylbenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

  • Receptor Binding: Interacting with receptors to modulate cellular responses.

Comparison with Similar Compounds

  • Methyl 4-ethylbenzoate: Similar structure but lacks the ethynyl group.

  • Methyl 3-ethynylbenzoate: Similar structure but lacks the ethyl group.

  • Methyl 4-ethynylbenzoate: Similar structure but with different positions of substituents.

Uniqueness: Methyl 4-ethyl-3-ethynylbenzoate is unique due to the presence of both an ethyl and an ethynyl group on the benzene ring, which provides distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.

Biological Activity

Methyl 4-ethyl-3-ethynylbenzoate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and pest control. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, characterized by the presence of an ethynyl group and an ethyl substituent. Its chemical formula is C12H12O2C_{12}H_{12}O_2, and it exhibits properties typical of aromatic compounds, such as stability and lipophilicity.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of methyl benzoate derivatives, which may be extrapolated to this compound. For instance, methyl benzoate has shown significant inhibitory effects against various fungi, including Aspergillus flavus and A. parasiticus, indicating a potential for antifungal applications . The specific activity of this compound against microbial pathogens remains to be thoroughly explored.

Insecticidal Activity

Methyl benzoate and its analogs have demonstrated notable insect repellent properties. Research indicates that compounds similar to this compound exhibit strong spatial repellency against bed bugs (Cimex lectularius), suggesting potential applications in pest control . The effectiveness of these compounds can be influenced by their chemical structure, with certain modifications enhancing their repellent capabilities.

Case Studies

  • Repellency Against Bed Bugs :
    • A study evaluated the repellency of various methyl benzoate analogs against bed bugs. This compound's structural similarities to these analogs suggest it may exhibit comparable repellent effects. The study utilized EthoVision for tracking insect behavior and found that certain analogs maintained repellency for up to 28 days .
  • Antifungal Activity :
    • Research into related benzoate compounds revealed that methyl benzoate inhibited mycelial growth in fungi at concentrations as low as 2.5 mg/ml. While direct studies on this compound are lacking, its structural attributes imply a potential for similar antifungal activity .

Toxicity and Safety Profile

The safety profile of methyl benzoate derivatives has been assessed in various studies. For instance, acute toxicity tests indicated low toxicity levels for certain benzoate compounds, making them suitable candidates for further development in pharmaceuticals and pest control applications . However, specific toxicity data for this compound remains limited.

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityInhibitory effects on Aspergillus flavus at low concentrations
Insect RepellencyStrong spatial repellency against Cimex lectularius
Toxicity ProfileLow toxicity observed in related benzoates

Properties

IUPAC Name

methyl 4-ethyl-3-ethynylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-4-9-6-7-11(12(13)14-3)8-10(9)5-2/h2,6-8H,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHNFZQDRNVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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